molecular formula C20H14ClNO2 B2886781 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole CAS No. 339019-72-6

5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole

Cat. No.: B2886781
CAS No.: 339019-72-6
M. Wt: 335.79
InChI Key: UVOWRRDMLKVBHM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole (CAS: 339019-73-7, molecular weight: 335.79) is a halogenated isoxazole derivative characterized by a 4-chlorophenyl group at position 5 and a 2-naphthyloxymethyl substituent at position 3 of the isoxazole core . Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom.

Properties

IUPAC Name

5-(4-chlorophenyl)-3-(naphthalen-2-yloxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2/c21-17-8-5-15(6-9-17)20-12-18(22-24-20)13-23-19-10-7-14-3-1-2-4-16(14)11-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOWRRDMLKVBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from a suitable precursor such as a hydroximoyl chloride.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Naphthyloxy Group: The naphthyloxy group is introduced via an etherification reaction involving a naphthol derivative and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Reaction Pathway

The general pathway can be summarized as follows:

  • Formation of an Oxime : The starting ketone reacts with hydroxylamine to form an oxime.

  • Cyclization : The oxime undergoes cyclization in the presence of a suitable acid catalyst, leading to the formation of the isoxazole ring.

  • Substitution Reactions : The final product can be modified through nucleophilic substitution reactions involving the naphthyloxy group.

Mechanistic Insights

The mechanisms underlying the formation of isoxazoles from oximes involve several critical steps:

  • Nucleophilic Attack : Hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the ketone.

  • Proton Transfers : Subsequent proton transfers lead to the formation of an unstable intermediate that rearranges to form the isoxazole structure.

  • Elimination Reactions : In some cases, elimination reactions occur during cyclization, releasing small molecules such as water or alcohols.

Reaction Variations

Different variations in synthesis can lead to alterations in yield and purity:

  • Catalyst Variation : The choice of catalyst (e.g., triethylamine vs. pyridine) can significantly affect reaction rates and yields.

  • Temperature Control : Higher temperatures may increase reaction rates but can also lead to side reactions or degradation of sensitive intermediates.

Table 2: Biological Activities of Isoxazoles

Activity TypeReference Studies
Antimicrobial
Antitumor
Anti-inflammatory

Scientific Research Applications

5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Substituent Position and Enzyme Inhibition Efficacy

The position of substituents on the isoxazole ring significantly impacts biological activity. For example:

  • 3-(4-Chlorophenyl)isoxazole exhibits uncompetitive inhibition of glutathione reductase (GR) with IC50 = 0.059 μM and KI = 0.011 ± 0.002 μM .
  • 5-(4-Chlorophenyl)isoxazole , differing only in chlorine placement, shows approximately 50% lower inhibitory potency (IC50 ≈ 0.12 μM inferred) .

Key Insight : The 3-position substitution enhances steric and electronic interactions with enzyme active sites, underscoring the importance of regiochemistry in drug design.

Halogenated Derivatives: Bromine vs. Chlorine

  • 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole (CAS: 5300-92-5) replaces the naphthyloxy group with a bromomethyl substituent. Bromine’s higher atomic radius and polarizability may increase reactivity but also toxicity compared to the naphthyloxy group .

Functional Group Variations

  • 4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS: 1254966-67-0) features a fluorophenyl group and methyl substituent. Fluorine’s electronegativity enhances metabolic stability, while the methyl group reduces steric hindrance compared to the bulkier naphthyloxy group in the target compound .
  • 5-[(Benzenesulfonyl)methyl]-3-(4-chlorophenyl)isoxazole (CAS: 106807-86-7) incorporates a sulfonylmethyl group, introducing strong electron-withdrawing effects that may alter solubility and target binding compared to the ether-linked naphthyloxy substituent .

Enzyme Inhibition Profiles

Isoxazole derivatives are studied for their effects on glutathione-dependent enzymes (Table 1):

Compound Target Enzyme IC50 (μM) Inhibition Type Reference
3-(4-Chlorophenyl)isoxazole GR 0.059 Uncompetitive
5-(4-Chlorophenyl)isoxazole GR ~0.12 (inferred) Not reported
3-(4-Bromophenyl)isoxazole GST 0.099 Competitive
5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole N/A Pending Not yet characterized

Structural and Physicochemical Comparisons

Molecular Properties

  • Electron Effects : The 4-chlorophenyl group provides electron withdrawal, stabilizing the isoxazole ring. Naphthyloxy’s ether linkage adds moderate electron donation.

Solubility and Stability

  • The naphthyloxy group likely reduces aqueous solubility compared to sulfonyl or hydroxylated derivatives but may enhance lipid bilayer penetration.
  • Halogenated analogs (e.g., bromomethyl) may exhibit higher reactivity and environmental persistence .

Biological Activity

5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. Isoxazoles are five-membered heterocyclic compounds that contain nitrogen and oxygen, and they have been studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, related compounds have shown half-maximal inhibitory concentrations (IC50) in the range of 15.48 to 39.80 µg/ml against breast (MCF-7) and liver (Hep3B) cancer cells .

Table 1: Anticancer Activity of Isoxazole Derivatives

CompoundCell LineIC50 (µg/ml)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis
Related Compound 2dHep3B23G2/M phase delay
Related Compound 2eHeLa15.48Apoptosis induction

2. Anti-inflammatory Activity

Isoxazole derivatives have also been reported to exhibit anti-inflammatory properties through selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds similar to this compound have shown promising results in reducing inflammation markers in experimental models .

Case Study: COX Inhibition
In a study evaluating various isoxazole derivatives, one compound demonstrated a sub-micromolar IC50 of 0.95 µM against COX-2, indicating strong anti-inflammatory potential . This suggests that modifications in the isoxazole structure can lead to enhanced selectivity and potency.

3. Antimicrobial Activity

The antimicrobial efficacy of isoxazole derivatives has been explored extensively. Studies indicate that these compounds exhibit activity against both gram-positive and gram-negative bacteria. For example, certain derivatives showed significant zones of inhibition comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coliTBD
Related Compound N1Staphylococcus aureusTBD

The biological activity of isoxazoles, including the compound , is often attributed to their ability to interact with specific biological targets such as enzymes and receptors involved in disease processes. For example, the induction of apoptosis in cancer cells may be mediated by pathways involving caspases and other apoptotic factors .

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